Cholesterol 24-hydroxylase-IN-2
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Overview
Description
Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of cholesterol 24-hydroxylase (CYP46A1), an enzyme predominantly expressed in the brain. This enzyme plays a crucial role in the metabolism of cholesterol by converting it into 24S-hydroxycholesterol, which can cross the blood-brain barrier and be eliminated from the brain. The inhibition of cholesterol 24-hydroxylase has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol 24-hydroxylase-IN-2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cholesterol 24-hydroxylase-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity .
Scientific Research Applications
Mechanism of Action
Cholesterol 24-hydroxylase-IN-2 exerts its effects by selectively inhibiting the activity of cholesterol 24-hydroxylase (CYP46A1). This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol, leading to altered cholesterol homeostasis in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic activity and preventing the formation of 24S-hydroxycholesterol . This modulation of cholesterol metabolism has been shown to have therapeutic potential in various neurological disorders .
Comparison with Similar Compounds
Cholesterol 24-hydroxylase-IN-2 is unique in its high selectivity and potency as an inhibitor of cholesterol 24-hydroxylase. Similar compounds include:
Soticlestat (TAK-935): Another potent inhibitor of cholesterol 24-hydroxylase, currently under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome.
Other 4-arylpyridine derivatives: These compounds share structural similarities with this compound and have been studied for their inhibitory activity against cholesterol 24-hydroxylase.
This compound stands out due to its optimized structure, which provides enhanced brain penetration and selectivity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H23FN4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3 |
InChI Key |
KWVNBARHUWFOOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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